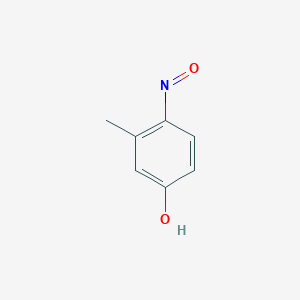![molecular formula C21H18F3N3O3S B120400 2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide CAS No. 425680-38-2](/img/structure/B120400.png)
2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide is a complex organic compound known for its diverse applications in scientific research. It is recognized for its role as a RORγ inverse agonist, which makes it significant in various biological and chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide involves multiple steps, starting from the appropriate aniline derivatives. The process typically includes sulfonylation, trifluoromethylation, and coupling reactions under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool to study the role of RORγ in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating autoimmune diseases and cancers.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by acting as an inverse agonist of the RORγ receptor. This interaction inhibits the activity of RORγ, leading to changes in gene expression and cellular functions. The molecular targets and pathways involved include various signaling cascades that regulate immune responses and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide
- 2-((4-Methyl-N-(3-(trifluoromethyl)phenyl)phenyl)sulfonamido)-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
What sets 2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide apart is its specific structural configuration, which provides unique binding properties and biological activities. This makes it a valuable compound for targeted research and therapeutic applications .
Propiedades
IUPAC Name |
2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-15-7-9-19(10-8-15)31(29,30)27(14-20(28)26-17-5-3-11-25-13-17)18-6-2-4-16(12-18)21(22,23)24/h2-13H,14H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWDWOZKFHUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359780 |
Source


|
| Record name | 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425680-38-2 |
Source


|
| Record name | 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
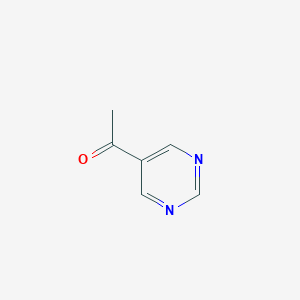
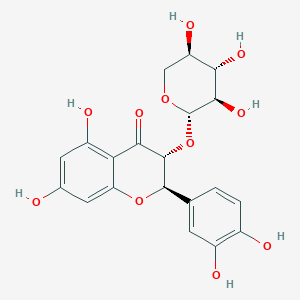
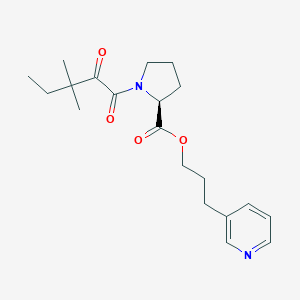
![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
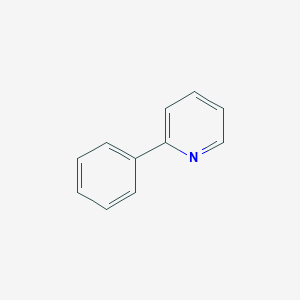
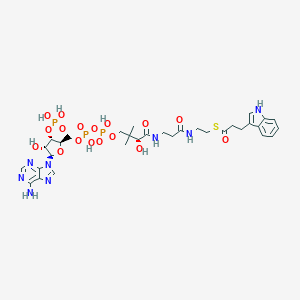
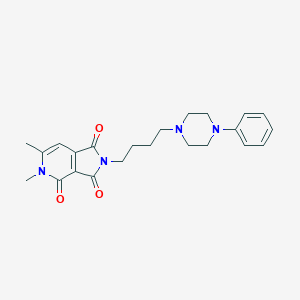

![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
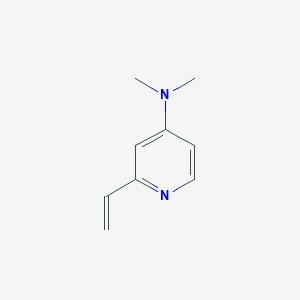
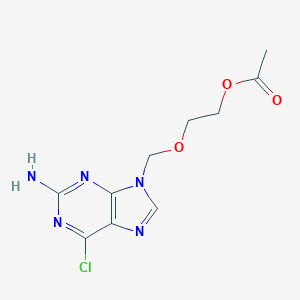
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
